molecular formula C14H14F3N3O B2501692 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one CAS No. 2380098-73-5

1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one

Cat. No.: B2501692
CAS No.: 2380098-73-5
M. Wt: 297.281
InChI Key: JXMMKZBFGSJHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one is a complex organic compound that features a unique combination of a benzodiazole ring, an azetidine ring, and a trifluorobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or other formylating agents. The azetidine ring is often formed via cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorobutanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The trifluorobutanone moiety may enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine

Uniqueness

1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one is unique due to its combination of a benzodiazole ring, an azetidine ring, and a trifluorobutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)6-5-13(21)19-7-10(8-19)20-9-18-11-3-1-2-4-12(11)20/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMMKZBFGSJHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.